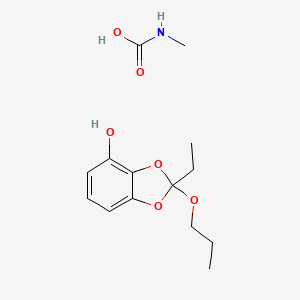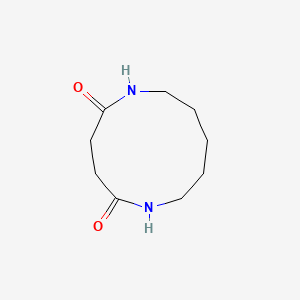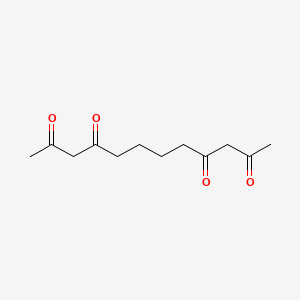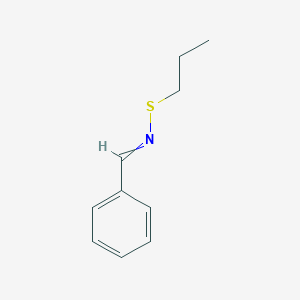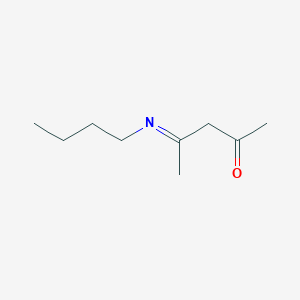
2-(1-Ethoxyethoxy)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)hexanenitrile is an organic compound that belongs to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing nitriles is through the nucleophilic substitution of alkyl halides with cyanide ions.
Dehydration of Amides: Primary amides can be dehydrated to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).
Nucleophilic Addition: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
Scientific Research Applications
2-(1-Ethoxyethoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)hexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. In hydrolysis reactions, the cyano group is converted to a carboxylic acid through the addition of water and subsequent protonation .
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: Similar structure but lacks the ethoxyethoxy group.
2-Ethoxyhexanenitrile: Similar but with only one ethoxy group.
2-(1-Methoxyethoxy)hexanenitrile: Similar but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
2-(1-Ethoxyethoxy)hexanenitrile is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
60427-76-1 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)hexanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-10(8-11)13-9(3)12-5-2/h9-10H,4-7H2,1-3H3 |
InChI Key |
LWYGHYIYFNFINN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




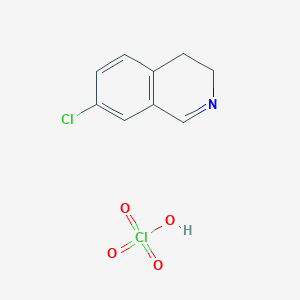

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

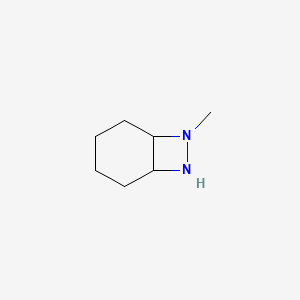
stannane](/img/structure/B14609382.png)
